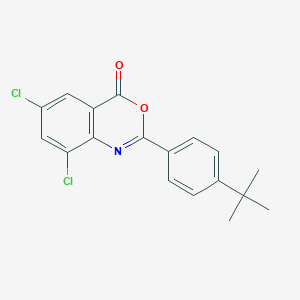

2-(4-(Tert-butyl)phenyl)-6,8-dichloro-4H-3,1-benzoxazin-4-one

Description

2-(4-(Tert-butyl)phenyl)-6,8-dichloro-4H-3,1-benzoxazin-4-one is a benzoxazinone derivative characterized by a central 4H-3,1-benzoxazin-4-one core substituted with a 4-(tert-butyl)phenyl group at position 2 and chlorine atoms at positions 6 and 8 of the benzoxazinone ring . Its structure combines electron-withdrawing chlorine substituents with the bulky tert-butyl group, influencing its physicochemical properties and bioactivity.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-6,8-dichloro-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO2/c1-18(2,3)11-6-4-10(5-7-11)16-21-15-13(17(22)23-16)8-12(19)9-14(15)20/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLJOCRBBIWROZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Tert-butyl)phenyl)-6,8-dichloro-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting with the formation of the phenyl ring and subsequent introduction of the tert-butyl and chlorine substituents. Common synthetic routes include:

Halogenation: Chlorination of the precursor phenyl compound to introduce chlorine atoms.

Alkylation: Introduction of the tert-butyl group through alkylation reactions.

Cyclization: Formation of the benzoxazinone ring through cyclization reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of the phenyl ring to more oxidized forms.

Reduction: Reduction of the chlorine atoms or other functional groups.

Substitution: Replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Production of chlorinated phenols or other reduced forms.

Substitution: Generation of various substituted benzoxazinones.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic properties and potential use in drug development.

Industry: Employed in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 2-(4-(Tert-butyl)phenyl)-6,8-dichloro-4H-3,1-benzoxazin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Benzoxazinone Derivatives

Structural and Substituent Variations

Benzoxazinone derivatives exhibit diverse biological activities depending on substituent patterns. Key structural analogs include:

Key Observations :

- Substituent Position and Type: Chlorine at positions 6 and 8 (target compound) versus 2 and 4 (3m) significantly impacts activity. Halo groups at the 2- and 4-positions on the phenoxy/phenyl ring (e.g., 3m) correlate with higher herbicidal potency, mimicking commercial herbicides like 2,4-D . The 6,8-dichloro configuration in the target compound may reduce activity compared to 2,4-dichloro analogs due to steric and electronic effects.

- Role of the Benzoxazinone Core: The 4H-3,1-benzoxazin-4-one substructure is critical for bioactivity. Control experiments show that removing this core (e.g., 2,4-dichlorophenyl ethyl ether) abolishes herbicidal activity .

Physicochemical and Spectroscopic Properties

Spectroscopic data (NMR, IR, MS) for benzoxazinone derivatives (e.g., 3i, 3m) highlight distinct structural features :

- 1H-NMR : Chlorine substituents downfield-shift aromatic protons (e.g., 3i: δ 7.45–7.85 ppm for chloroaromatic protons).

- 13C-NMR: Carbonyl groups in the benzoxazinone core resonate near δ 160–165 ppm.

- IR: Strong C=O stretching vibrations at ~1740–1760 cm⁻¹ confirm the benzoxazinone lactam structure.

The target compound’s tert-butyl group would produce characteristic 1H-NMR signals at δ 1.3–1.4 ppm (9H, singlet) and 13C-NMR signals near δ 30–35 ppm (tert-butyl carbons) .

Biological Activity

The compound 2-(4-(Tert-butyl)phenyl)-6,8-dichloro-4H-3,1-benzoxazin-4-one is a member of the benzoxazinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazinones. For instance, compounds within this family have demonstrated significant activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The structure-activity relationship indicates that substituents on the benzene ring can enhance cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(4-(Tert-butyl)phenyl)-6,8-dichloro-4H-3,1-benzoxazin-4-one | MCF-7 | X.XX |

| Related Benzoxazinone | HeLa | Y.YY |

Note: Specific IC50 values for the target compound are not available in the current literature; further experimental studies are required to quantify its activity.

Antimicrobial Activity

Benzoxazinones have also been reported to exhibit antimicrobial properties. Research indicates that derivatives can inhibit bacterial growth and possess antifungal activity. This broad-spectrum efficacy suggests potential applications in treating infections.

The biological activity of benzoxazinones may be attributed to their ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Some benzoxazinones act as enzyme inhibitors, which can disrupt metabolic pathways in cancer cells.

- Induction of Apoptosis : Certain derivatives may trigger programmed cell death through mitochondrial pathways.

- Antioxidant Properties : The presence of electron-withdrawing groups enhances the compound's ability to scavenge free radicals.

Case Studies

-

Study on Anticancer Activity :

A recent study evaluated the efficacy of several benzoxazinone derivatives against MCF-7 cells, where modifications at the ortho position significantly increased cytotoxicity (IC50 = 70.74 µM for a related compound) . -

Antimicrobial Evaluation :

A comparative analysis showed that benzoxazinones exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.